molecular formula C13H10N2O2 B15067866 2-Methyl-1H-pyrrolo[3,2-h]quinoline-3-carboxylic acid

2-Methyl-1H-pyrrolo[3,2-h]quinoline-3-carboxylic acid

Cat. No.: B15067866
M. Wt: 226.23 g/mol
InChI Key: BQHKVLROLYPYCE-UHFFFAOYSA-N
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Description

2-Methyl-1H-pyrrolo[3,2-h]quinoline-3-carboxylic acid is a heterocyclic compound that features a fused pyrrole and quinoline ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-1H-pyrrolo[3,2-h]quinoline-3-carboxylic acid typically involves multi-step organic reactions. One common method includes the condensation of appropriate starting materials followed by cyclization. For instance, the condensation of an o-aminocarbonyl compound with a carbonyl system containing an active α-methylene group can yield the desired quinoline derivative . The reaction conditions often involve the use of solvents like tetrahydrofuran and catalysts to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and process safety.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-1H-pyrrolo[3,2-h]quinoline-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to alter the oxidation state of the compound.

    Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions could introduce various alkyl or aryl groups .

Scientific Research Applications

Mechanism of Action

Comparison with Similar Compounds

Biological Activity

2-Methyl-1H-pyrrolo[3,2-h]quinoline-3-carboxylic acid is a heterocyclic compound recognized for its structural complexity and potential biological activities. With a molecular formula of C13H11N3O2 and a molecular weight of 226.23 g/mol, this compound features a fused pyrrole and quinoline ring system that contributes to its reactivity and biological interactions.

Cytochrome P450 Inhibition

One of the prominent biological activities of this compound is its role as an inhibitor of cytochrome P450 enzymes, particularly CYP1A2. This enzyme is crucial for drug metabolism, and the inhibition by this compound can significantly influence the pharmacokinetics of co-administered medications. The implications of this interaction are vital for understanding drug-drug interactions and optimizing therapeutic regimens involving this compound.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of various pyrroloquinoline derivatives, including this compound. For instance, derivatives with similar structures have shown promising activity against both Gram-positive and Gram-negative bacteria, suggesting that modifications in the pyrroloquinoline framework can enhance antibacterial efficacy .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by its structural components. The presence of the carboxylic acid group allows for various chemical modifications that can enhance its biological properties. For example, studies on related compounds have demonstrated that substitutions at specific positions on the quinoline ring can lead to improved receptor binding affinities and antagonistic properties against certain serotonin receptors (5-HT6R) .

Comparative Analysis with Related Compounds

To better understand the biological activity profile of this compound, a comparative analysis with structurally similar compounds is essential. The following table summarizes some related compounds and their similarity scores based on structural components:

Compound NameCAS NumberSimilarity Score
1H-Pyrrolo[3,2-c]pyridine-3-carboxylic acid119248-43-00.86
6-Bromo-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid1000341-77-40.86
Methyl 1H-pyrrolo[3,2-c]pyridine-5-carboxylate1353101-49-10.96
Isoquinoline-4-carboxylic acid7159-36-60.79
5-Methyl-1H-indole-2-carboxylic acid10241-97-10.75

This table illustrates the structural similarities among various compounds, which may correlate with their biological activities.

Case Studies

Several case studies have been conducted to evaluate the pharmacological effects of derivatives based on the pyrroloquinoline structure:

  • Antidiuretic Effects : A study involving N-(arylalkyl)-6-hydroxy derivatives demonstrated significant diuretic effects in animal models compared to hydrochlorothiazide, suggesting that modifications at specific positions enhance biological efficacy .
  • Anticancer Activity : Research has indicated that certain pyrroloquinoline derivatives exhibit potent antiproliferative effects against cancer cell lines such as HeLa and HCT116. These findings underscore the potential for developing new anticancer agents based on this scaffold .

Properties

Molecular Formula

C13H10N2O2

Molecular Weight

226.23 g/mol

IUPAC Name

2-methyl-1H-pyrrolo[3,2-h]quinoline-3-carboxylic acid

InChI

InChI=1S/C13H10N2O2/c1-7-10(13(16)17)9-5-4-8-3-2-6-14-11(8)12(9)15-7/h2-6,15H,1H3,(H,16,17)

InChI Key

BQHKVLROLYPYCE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(N1)C3=C(C=CC=N3)C=C2)C(=O)O

Origin of Product

United States

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